molecular formula C20H19NO2 B14211017 2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione CAS No. 820973-54-4

2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14211017
CAS No.: 820973-54-4
M. Wt: 305.4 g/mol
InChI Key: ONDGYDIXZVBQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

820973-54-4

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

2-[4-(4-ethenylphenyl)butyl]isoindole-1,3-dione

InChI

InChI=1S/C20H19NO2/c1-2-15-10-12-16(13-11-15)7-5-6-14-21-19(22)17-8-3-4-9-18(17)20(21)23/h2-4,8-13H,1,5-7,14H2

InChI Key

ONDGYDIXZVBQHJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.